An In-depth Technical Guide to the Chemical Properties of Boc-D-Phe(4-Cl)-OH
An In-depth Technical Guide to the Chemical Properties of Boc-D-Phe(4-Cl)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of N-tert-butoxycarbonyl-D-4-chlorophenylalanine, commonly referred to as Boc-D-Phe(4-Cl)-OH. This compound is a valuable building block in peptide synthesis and drug discovery, offering unique characteristics due to the presence of both the Boc protecting group and the chlorine substituent on the phenyl ring. This document compiles available data on its physicochemical properties, outlines relevant experimental methodologies, and provides visualizations to aid in its application.
Core Chemical Properties
Boc-D-Phe(4-Cl)-OH is a white to off-white solid, chiral amino acid derivative. The tert-butoxycarbonyl (Boc) group protects the α-amino functionality, preventing unwanted side reactions during peptide synthesis and enhancing its solubility in organic solvents. The 4-chloro substituent on the phenyl ring can influence the electronic and steric properties of the amino acid, potentially impacting the biological activity and conformational preferences of peptides incorporating this residue.
Physicochemical Data
A summary of the key quantitative data for Boc-D-Phe(4-Cl)-OH is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₈ClNO₄ | [1][2][3] |
| Molecular Weight | 299.75 g/mol | [1][2][3] |
| CAS Number | 57292-44-1 | [1][2][3] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 110-112 °C | [1] |
| Optical Rotation | [α]²⁰/D = -26 ± 1° (c=1.16 in EtOH) | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
Experimental Protocols
The following sections detail generalized experimental procedures relevant to the synthesis, purification, and application of Boc-D-Phe(4-Cl)-OH. These protocols are based on standard laboratory practices for similar compounds and may require optimization for specific experimental conditions.
Synthesis of Boc-D-Phe(4-Cl)-OH
The synthesis of Boc-D-Phe(4-Cl)-OH typically involves the protection of the amino group of 4-chloro-D-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Materials:
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4-chloro-D-phenylalanine
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Di-tert-butyl dicarbonate (Boc₂O)
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Sodium hydroxide (NaOH) or Triethylamine (TEA)
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Dioxane or Tetrahydrofuran (THF)
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Water
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Ethyl acetate
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Hexane
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Hydrochloric acid (HCl) or Citric acid solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Dissolve 4-chloro-D-phenylalanine in an aqueous solution of sodium hydroxide or a mixture of an organic solvent (like dioxane or THF) and water containing a base such as triethylamine.
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Cool the solution in an ice bath.
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Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, remove the organic solvent under reduced pressure.
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Acidify the aqueous solution to a pH of approximately 2-3 using a cold, dilute acid solution (e.g., HCl or citric acid).
-
Extract the product into an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
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Evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Purification by Recrystallization
Procedure:
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Dissolve the crude Boc-D-Phe(4-Cl)-OH in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethyl acetate-hexane mixture).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals under vacuum.
Solid-Phase Peptide Synthesis (SPPS) using Boc-D-Phe(4-Cl)-OH
Boc-D-Phe(4-Cl)-OH is a standard building block for Boc-chemistry based solid-phase peptide synthesis. The following is a general cycle for the incorporation of this amino acid into a growing peptide chain on a solid support (e.g., Merrifield resin).
Materials:
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Peptide-resin with a free amino group
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Boc-D-Phe(4-Cl)-OH
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Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP), or (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU).
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N,N-Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM)
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N,N-Dimethylformamide (DMF)
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Trifluoroacetic acid (TFA)
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Piperidine (for Fmoc deprotection if using a mixed strategy)
Procedure (One Coupling Cycle):
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Resin Swelling: Swell the resin in DCM or DMF.
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Boc Deprotection: Treat the resin with a solution of TFA in DCM (typically 25-50%) to remove the N-terminal Boc protecting group of the preceding amino acid.
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Washing: Wash the resin thoroughly with DCM and then DMF to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resulting trifluoroacetate salt on the resin with a solution of a hindered base, such as DIPEA in DMF.
-
Washing: Wash the resin again with DMF.
-
Coupling:
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Pre-activate Boc-D-Phe(4-Cl)-OH by dissolving it with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin.
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Allow the coupling reaction to proceed for a specified time (typically 1-2 hours), with agitation.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or ninhydrin test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step may be repeated.
Visualizations
The following diagrams, generated using the DOT language, illustrate the chemical structure of Boc-D-Phe(4-Cl)-OH and a simplified workflow for its use in solid-phase peptide synthesis.
Spectroscopic Data (Reference)
Expected Spectral Features for Boc-D-Phe(4-Cl)-OH:
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¹H NMR: The spectrum is expected to be similar to that of Boc-D-Phe-OH, with the key difference being the pattern of the aromatic protons. The para-substitution with chlorine will result in a characteristic AA'BB' system (two doublets) in the aromatic region (typically around 7.0-7.3 ppm). Other expected signals include a singlet for the Boc group's t-butyl protons (~1.4 ppm), multiplets for the α- and β-protons of the amino acid backbone, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon spectrum will also be similar to the non-chlorinated analog. The presence of chlorine will cause a downfield shift of the aromatic carbon to which it is attached (C4) and will also influence the chemical shifts of the other aromatic carbons.
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Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). This will result in two peaks for the molecular ion, separated by two mass units.
This guide provides a foundational understanding of the chemical properties and handling of Boc-D-Phe(4-Cl)-OH for its application in research and development. For critical applications, it is recommended to perform in-house characterization to confirm the identity and purity of the material.
